A Technical Guide to the Chemical and Analytical Profile of Dapsone-d4
A Technical Guide to the Chemical and Analytical Profile of Dapsone-d4
For Researchers, Scientists, and Drug Development Professionals
This document provides a comprehensive technical overview of Dapsone-d4, a deuterated isotopologue of the sulfone antibiotic Dapsone. It is primarily intended for use as an internal standard in quantitative bioanalytical assays.[1][2] This guide covers its chemical structure, physicochemical properties, detailed experimental protocols for its synthesis and characterization, and a logical workflow for its application in liquid chromatography-mass spectrometry (LC-MS).
Chemical Structure and Properties
Dapsone-d4 is structurally identical to Dapsone, with the exception that four hydrogen atoms on one of the phenyl rings have been replaced by deuterium atoms. This isotopic substitution results in a molecular weight increase of approximately four mass units, which allows it to be distinguished from the unlabeled analyte by mass spectrometry, while maintaining nearly identical chromatographic behavior and extraction efficiency.
The IUPAC name for Dapsone-d4 is 4-(4-aminophenyl)sulfonyl-2,3,5,6-tetradeuterioaniline.[3]
Table 1: Physicochemical Properties of Dapsone-d4
| Property | Value | Source |
| IUPAC Name | 4-(4-aminophenyl)sulfonyl-2,3,5,6-tetradeuterioaniline | [3] |
| Synonyms | Dapsone D4, DDS-d4, 4,4’-Diaminodiphenyl sulfone-d4 | [3][4] |
| CAS Number | 1346602-12-7 | [3][4] |
| Molecular Formula | C₁₂H₈D₄N₂O₂S | [1][2][4] |
| Molecular Weight | 252.33 g/mol | [3][4] |
| Exact Mass | 252.087051 Da | [3] |
| Appearance | Solid (at room temperature) | [4] |
| Density | 1.4 ± 0.1 g/cm³ | [4] |
| Boiling Point | 511.7 ± 35.0 °C at 760 mmHg | [4] |
| Flash Point | 263.2 ± 25.9 °C | [4] |
Experimental Protocols
The following sections detail representative methodologies for the synthesis and analytical characterization of Dapsone-d4.
The synthesis of Dapsone-d4 can be achieved by adapting established routes for unlabeled Dapsone, utilizing a deuterated starting material. A common strategy involves the coupling of a deuterated aryl halide with a non-deuterated aryl thiol derivative, followed by oxidation of the resulting sulfide to a sulfone and subsequent functional group manipulations.
Objective: To synthesize 4-(4-aminophenyl)sulfonyl-2,3,5,6-tetradeuterioaniline (Dapsone-d4).
Materials:
-
Aniline-d5 (or 4-bromoaniline-d4)
-
4-acetamidobenzenesulfonyl chloride
-
Pyridine
-
Hydrochloric acid (HCl)
-
Sodium hydroxide (NaOH)
-
Dichloromethane (DCM)
-
Ethyl acetate (EtOAc)
-
Anhydrous sodium sulfate (Na₂SO₄)
Methodology:
-
Step 1: Acylation of Deuterated Aniline.
-
Dissolve aniline-d5 in anhydrous pyridine under an inert atmosphere (e.g., nitrogen).
-
Cool the solution to 0°C in an ice bath.
-
Slowly add 4-acetamidobenzenesulfonyl chloride portion-wise while maintaining the temperature at 0-5°C.
-
Allow the reaction mixture to warm to room temperature and stir for 12-18 hours.
-
Monitor the reaction completion using Thin Layer Chromatography (TLC).
-
Upon completion, pour the reaction mixture into ice-cold water to precipitate the product.
-
Filter the solid, wash with cold water, and dry under vacuum to yield N-(phenyl-d5)-4-acetamidobenzenesulfonamide.
-
-
Step 2: Hydrolysis of the Acetamide Group.
-
Suspend the product from Step 1 in a mixture of ethanol and concentrated hydrochloric acid.
-
Heat the mixture to reflux (approximately 80-90°C) for 4-6 hours until the hydrolysis is complete (monitored by TLC).
-
Cool the reaction mixture and neutralize with a saturated sodium bicarbonate solution until the pH is approximately 7-8.
-
Extract the product into ethyl acetate (3x volumes).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.
-
Evaporate the solvent under reduced pressure to obtain the crude Dapsone-d4.
-
-
Step 3: Purification.
-
Purify the crude product using silica gel column chromatography, eluting with a gradient of hexane and ethyl acetate.
-
Combine the fractions containing the pure product and evaporate the solvent.
-
Recrystallize the final product from an ethanol/water mixture to obtain pure Dapsone-d4.
-
Objective: To confirm the chemical structure and isotopic labeling of Dapsone-d4.
Instrumentation: 400 MHz NMR Spectrometer.
Sample Preparation:
-
Dissolve approximately 5-10 mg of purified Dapsone-d4 in 0.7 mL of deuterated dimethyl sulfoxide (DMSO-d6).
-
Transfer the solution to a 5 mm NMR tube.
Protocol:
-
Acquire a ¹H NMR spectrum.
-
Expected Results: The ¹H NMR spectrum of Dapsone is characterized by two sets of signals corresponding to the two different phenyl rings.[5] For Dapsone-d4, the signals corresponding to the protons on the deuterated phenyl ring will be absent. The spectrum should primarily show two doublets in the aromatic region (typically around 6.6 ppm and 7.5 ppm) corresponding to the protons of the non-deuterated 4-aminophenyl group, and a broad singlet for the amino (-NH₂) protons.[6]
Objective: To develop a quantitative method for Dapsone in a biological matrix (e.g., human plasma) using Dapsone-d4 as an internal standard (IS). The use of a stable isotope-labeled internal standard is the gold standard in quantitative mass spectrometry as it co-elutes with the analyte and effectively compensates for variations in sample preparation, matrix effects, and instrument response.[7][8]
Instrumentation:
-
High-Performance Liquid Chromatography (HPLC) or Ultra-High-Performance Liquid Chromatography (UHPLC) system.
-
Triple Quadrupole Mass Spectrometer with an Electrospray Ionization (ESI) source.
Materials:
-
Human plasma (K₂EDTA as anticoagulant).
-
Dapsone analytical standard.
-
Dapsone-d4 (internal standard).
-
Acetonitrile (ACN), Methanol (MeOH), Formic Acid, Ammonium Acetate.
-
Protein precipitation solvent (e.g., ACN or MeOH with 0.1% formic acid).
Methodology:
-
Preparation of Stock and Working Solutions:
-
Prepare a 1 mg/mL stock solution of Dapsone and Dapsone-d4 in methanol.
-
From these stocks, prepare serial dilutions for calibration curve standards (e.g., 1 ng/mL to 1000 ng/mL) in a suitable solvent mixture (e.g., 50:50 MeOH:water).
-
Prepare a working solution of Dapsone-d4 IS at a fixed concentration (e.g., 100 ng/mL).
-
-
Sample Preparation (Protein Precipitation):
-
Aliquot 100 µL of plasma sample, calibrator, or quality control (QC) sample into a microcentrifuge tube.
-
Add 10 µL of the Dapsone-d4 IS working solution to each tube (except for blank matrix samples) and vortex briefly.
-
Add 300 µL of cold protein precipitation solvent (e.g., acetonitrile).
-
Vortex vigorously for 1 minute to precipitate proteins.
-
Centrifuge at >10,000 x g for 10 minutes at 4°C.
-
Transfer the supernatant to a clean vial for LC-MS/MS analysis.
-
-
LC-MS/MS Conditions:
-
Chromatographic Column: C18 column (e.g., 50 x 2.1 mm, 1.8 µm).
-
Mobile Phase A: Water with 0.1% Formic Acid.
-
Mobile Phase B: Acetonitrile with 0.1% Formic Acid.
-
Flow Rate: 0.4 mL/min.
-
Gradient: Start at 10% B, ramp to 90% B over 3 minutes, hold for 1 minute, return to initial conditions, and re-equilibrate.
-
Injection Volume: 5 µL.
-
Ionization Mode: ESI Positive.
-
Multiple Reaction Monitoring (MRM) Transitions:
-
Dapsone: Q1: 249.1 m/z → Q3: 156.1 m/z (example transition).
-
Dapsone-d4 (IS): Q1: 253.1 m/z → Q3: 160.1 m/z (corresponding transition).
-
-
-
Data Analysis:
-
Integrate the peak areas for both Dapsone and Dapsone-d4 for all samples.
-
Calculate the Peak Area Ratio (PAR) = (Peak Area of Dapsone) / (Peak Area of Dapsone-d4).
-
Construct a calibration curve by plotting the PAR against the nominal concentration of the calibration standards using a weighted (e.g., 1/x²) linear regression.
-
Determine the concentration of Dapsone in unknown samples by interpolating their PAR values from the calibration curve.
-
Visualization of Analytical Workflow
The following diagram illustrates the logical workflow for the quantitative analysis of an analyte (Dapsone) in a biological sample using its deuterated analogue (Dapsone-d4) as an internal standard.
Caption: Workflow for quantitative analysis using a deuterated internal standard.
References
- 1. SmallMolecules.com | Dapsone D4 (500 g) from Clearsynth | SmallMolecules.com [smallmolecules.com]
- 2. hexonsynth.com [hexonsynth.com]
- 3. Dapsone-d4 | C12H12N2O2S | CID 71315185 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Dapsone-d4 (4,4′-Diaminodiphenyl sulfone-d4; DDS-d4) | Bacterial | 1346602-12-7 | Invivochem [invivochem.com]
- 5. researchgate.net [researchgate.net]
- 6. article.scirea.org [article.scirea.org]
- 7. youtube.com [youtube.com]
- 8. texilajournal.com [texilajournal.com]
